

Meta-analysis of Ajulemic Acid Clinical Trial Data: A Comparative Guide

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Compound of Interest

Compound Name: *Ajulemic acid*

Cat. No.: *B1666734*

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Introduction

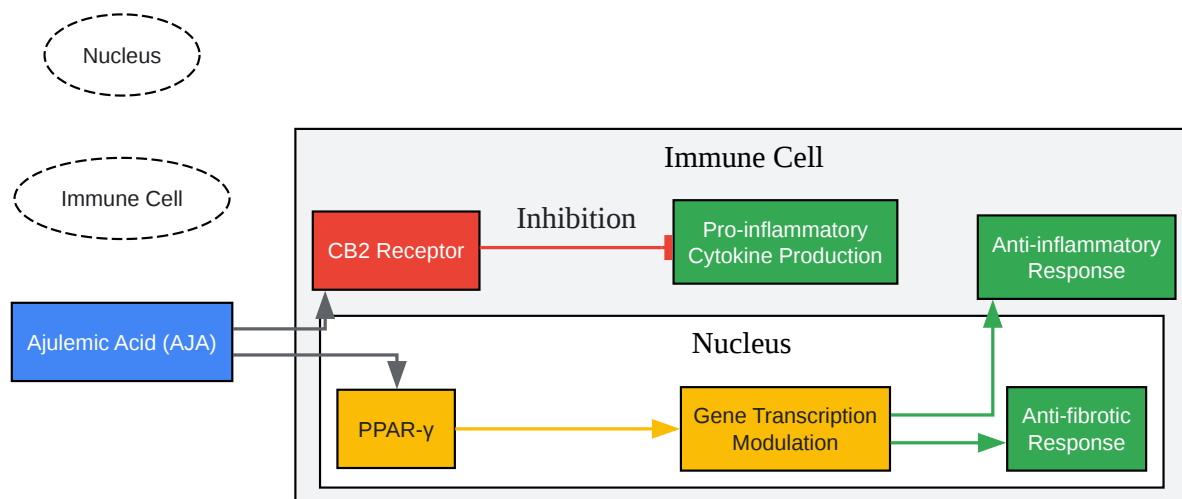
Ajulemic acid (AJA), also known by various development names including lenabasum, anabasum, CT-3, IP-751, and JBT-101, is a synthetic, orally active, non-psychoactive cannabinoid analog. It is a derivative of THC-11-oic acid, a metabolite of tetrahydrocannabinol (THC), but lacks the psychoactive effects associated with THC.[1] **Ajulemic acid** has demonstrated potent anti-inflammatory, analgesic, and anti-fibrotic properties in preclinical studies.[2] Its mechanism of action is primarily mediated through the selective activation of the cannabinoid receptor type 2 (CB2) and the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3][4] This dual agonism is thought to underpin its therapeutic potential in a range of chronic inflammatory and fibrotic diseases. This guide provides a meta-analysis of available clinical trial data for **Ajulemic acid** across various indications, presenting quantitative outcomes, detailed experimental protocols, and visual representations of its mechanism and the clinical trial process.

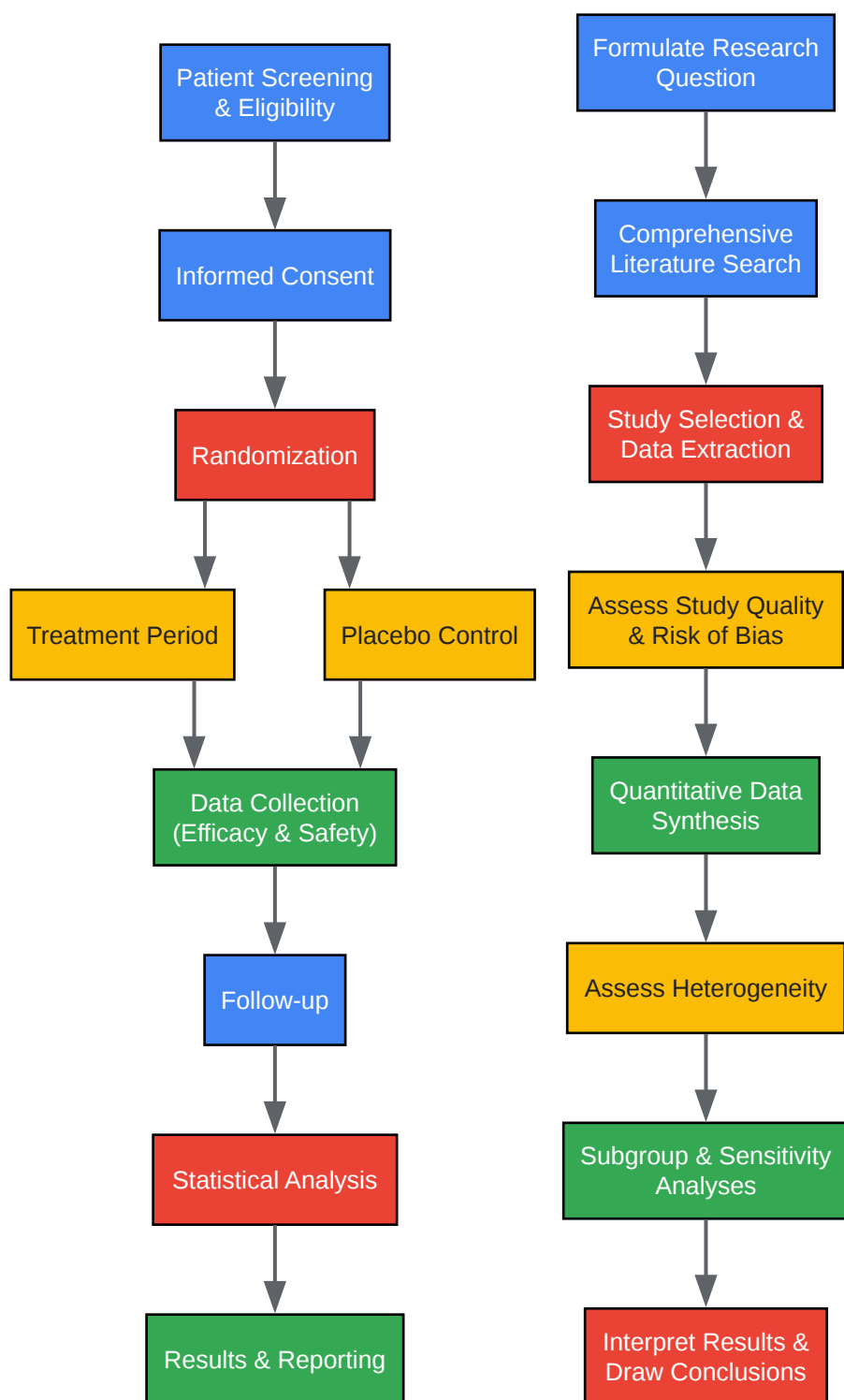
Mechanism of Action: Signaling Pathways

Ajulemic acid exerts its therapeutic effects by modulating key inflammatory and fibrotic signaling pathways. Its primary targets are the CB2 receptor and PPAR-γ.

Upon binding to the CB2 receptor, predominantly expressed on immune cells, **Ajulemic acid** is believed to trigger a cascade of intracellular events that ultimately suppress the production of

pro-inflammatory cytokines.[5] Activation of PPAR- γ , a nuclear receptor, by **Ajulemic acid** leads to the transcriptional regulation of genes involved in inflammation and fibrosis, generally resulting in an anti-inflammatory and anti-fibrotic response.[3][6][7]





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